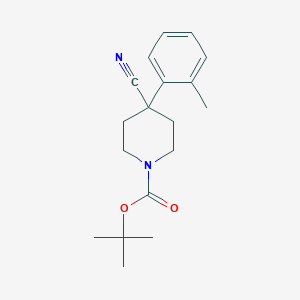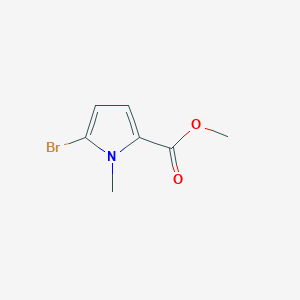
2-((3-Fluorophenyl)amino)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Fluorophenyl)amino)isonicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of 2-((3-Fluorophenyl)amino)isonicotinonitrile is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-((3-Fluorophenyl)amino)isonicotinonitrile has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been shown to possess anti-inflammatory and antiviral properties. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((3-Fluorophenyl)amino)isonicotinonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for large-scale production. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the exact toxicity profile of this compound.
Direcciones Futuras
There are several future directions for the research and development of 2-((3-Fluorophenyl)amino)isonicotinonitrile. One of the most significant future directions is the development of new drugs based on this compound. Additionally, further studies are required to determine the exact mechanism of action and biochemical and physiological effects of this compound. Furthermore, the potential toxicity of this compound needs to be thoroughly investigated to determine its safety profile. Finally, new synthetic methods for the production of this compound need to be developed to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-((3-Fluorophenyl)amino)isonicotinonitrile is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 3-Fluoroaniline with isonicotinonitrile in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile at high temperature and pressure. The yield of this reaction is generally high, and the purity of the final product can be easily achieved through simple purification techniques such as recrystallization.
Aplicaciones Científicas De Investigación
2-((3-Fluorophenyl)amino)isonicotinonitrile has a wide range of potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has also been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-(3-fluoroanilino)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3/c13-10-2-1-3-11(7-10)16-12-6-9(8-14)4-5-15-12/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUVGEVCPOBLSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640801 |
Source


|
| Record name | 2-(3-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Fluorophenyl)amino)isonicotinonitrile | |
CAS RN |
137225-10-6 |
Source


|
| Record name | 2-(3-Fluoroanilino)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)




